molecular formula C27H46LiN7O17P3S B3028874 Coenzyme A, S-hexanoate, lithium salt CAS No. 369656-99-5

Coenzyme A, S-hexanoate, lithium salt

Cat. No.: B3028874
CAS No.: 369656-99-5
M. Wt: 872.6 g/mol
InChI Key: YBZVYKXECASUFK-SADZUWAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coenzyme A, S-hexanoate, lithium salt is a derivative of coenzyme A, a crucial coenzyme involved in various biochemical processes. This compound is particularly significant due to its role in facilitating enzymatic acyl-group transfer reactions and supporting the synthesis and oxidation of fatty acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of coenzyme A, S-hexanoate, lithium salt involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce coenzyme A, which is then chemically modified to form the S-hexanoate derivative. The final step involves the addition of lithium ions to obtain the lithium salt form .

Chemical Reactions Analysis

Types of Reactions

Coenzyme A, S-hexanoate, lithium salt undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Coenzyme A, S-hexanoate, lithium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of coenzyme A, S-hexanoate, lithium salt involves its role as a coenzyme in enzymatic reactions. It facilitates the transfer of acyl groups, which are essential for various metabolic processes. The molecular targets include enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. The pathways involved include the citric acid cycle and fatty acid beta-oxidation .

Comparison with Similar Compounds

Similar Compounds

    Coenzyme A: The parent compound, involved in similar biochemical processes.

    Acetyl-Coenzyme A: A derivative involved in the citric acid cycle.

    Malonyl-Coenzyme A: Another derivative involved in fatty acid synthesis.

Uniqueness

Coenzyme A, S-hexanoate, lithium salt is unique due to its specific role in facilitating the transfer of hexanoate groups, which is not a common feature in other coenzyme A derivatives. This specificity makes it particularly useful in certain metabolic studies and industrial applications .

Properties

InChI

InChI=1S/C27H46N7O17P3S.Li/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);/t16-,20-,21-,22+,26-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZVYKXECASUFK-SADZUWAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li].CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46LiN7O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Coenzyme A, S-hexanoate, lithium salt
Reactant of Route 2
Reactant of Route 2
Coenzyme A, S-hexanoate, lithium salt
Reactant of Route 3
Reactant of Route 3
Coenzyme A, S-hexanoate, lithium salt
Reactant of Route 4
Reactant of Route 4
Coenzyme A, S-hexanoate, lithium salt
Reactant of Route 5
Reactant of Route 5
Coenzyme A, S-hexanoate, lithium salt
Reactant of Route 6
Reactant of Route 6
Coenzyme A, S-hexanoate, lithium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.